4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
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Overview
Description
4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is an organic compound belonging to the class of diphenylmethanes. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a butanamide moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha, camp-dependent protein kinase inhibitor alpha, rac-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta .
Biochemical Pathways
Given the potential targets of the compound, it could be involved in pathways related to cellular signaling, metabolism, and proliferation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound cannot be accurately determined .
Result of Action
Based on the potential targets of the compound, it could influence cellular processes such as signaling, metabolism, and proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the action of the compound .
Biochemical Analysis
Biochemical Properties
. They have been found to interact with various enzymes and proteins. For instance, they have shown interactions with cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta .
Cellular Effects
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been found
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-(1H-pyrazol-3-yl)aniline under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation, to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the use of efficient catalysts and environmentally friendly solvents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-4-yl)phenyl]butanamide
- 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide
- 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-2-yl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(4-pyrazolidin-3-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-5-1-14(2-6-15)18(24)9-10-19(25)22-16-7-3-13(4-8-16)17-11-12-21-23-17/h1-8,17,21,23H,9-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKJGYPVGWTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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